molecular formula C22H20FN5O3 B2741839 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide CAS No. 922009-64-1

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2741839
CAS No.: 922009-64-1
M. Wt: 421.432
InChI Key: GSFAPGUIWFFMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a particular focus on FGFR1. This compound functions by competitively binding to the ATP-binding pocket of the kinase domain, thereby blocking receptor autophosphorylation and subsequent downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT cascades, which are critical for cell proliferation, survival, and differentiation. Its core research value lies in its application as a targeted chemical probe for investigating the pathological roles of FGFR signaling in various cancers, including but not limited to, urothelial carcinoma, breast cancer, and endometrial cancer, where FGFR aberrations are frequently observed. Researchers utilize this inhibitor in in vitro and in vivo studies to elucidate the mechanistic contributions of FGFR to tumorigenesis, to explore mechanisms of resistance to other therapies, and to evaluate the therapeutic potential of FGFR inhibition in preclinical models. The structural motif of the pyrazolo[3,4-d]pyrimidine scaffold is well-known for its ability to mimic the purine ring of ATP, enabling high-affinity kinase interactions. This product is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-31-19-9-5-3-7-16(19)21(29)24-10-11-28-20-17(12-26-28)22(30)27(14-25-20)13-15-6-2-4-8-18(15)23/h2-9,12,14H,10-11,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFAPGUIWFFMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes. In the nervous system, nitric oxide acts as a neurotransmitter and plays a crucial role in neurodegeneration.

Biochemical Pathways

The inhibition of nNOS affects the nitric oxide signaling pathway. Under normal conditions, nNOS produces nitric oxide, which then participates in various signaling pathways. By inhibiting nNOS, the compound reduces nitric oxide production, thereby affecting these signaling pathways.

Result of Action

The inhibition of nNOS by the compound can lead to a reduction in nitric oxide production. This can have various molecular and cellular effects, depending on the specific physiological context. For example, in the context of neurodegenerative disorders, the reduction in nitric oxide production could potentially alleviate neurodegeneration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The pyrazolo[3,4-d]pyrimidinone core is shared among several pharmacologically active compounds. Below is a comparative analysis with a closely related analog from a patent disclosure (Example 53, ):

Feature Target Compound Patent Compound (Example 53)
Core Structure Pyrazolo[3,4-d]pyrimidinone (4-oxo-4,5-dihydro) Pyrazolo[3,4-d]pyrimidinone (4-oxo-4H-chromen fused)
Position 5 Substituent 2-fluorobenzyl 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl
Position 1 Substituent Ethyl linker to 2-methoxybenzamide Ethyl linker to 2-fluoro-N-isopropylbenzamide
Molecular Weight Not reported in evidence (estimated ~470–500 g/mol) 589.1 g/mol (M++1)
Melting Point Not reported 175–178°C
Key Observations:
  • The patent compound incorporates a chromen-4-one ring fused to the pyrimidinone core, enhancing aromaticity and steric bulk compared to the simpler benzyl group in the target compound.
  • Fluorine atoms are strategically placed in both compounds to modulate electronic properties and metabolic stability.
  • The 2-methoxybenzamide group in the target compound may confer improved solubility over the N-isopropyl variant in the patent example.

Physicochemical and Spectroscopic Properties

  • Spectroscopy : The patent compound’s structure was confirmed via mass spectrometry (589.1 M++1) , while the target compound would require similar techniques, including 1H/13C NMR for substituent assignment .
  • The target compound’s melting point is unreported but may differ due to the less rigid benzamide group.

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